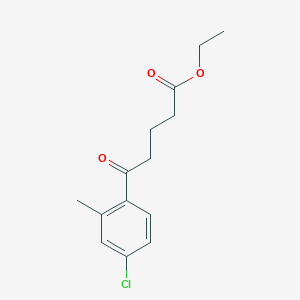

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate

描述

属性

IUPAC Name |

ethyl 5-(4-chloro-2-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)12-8-7-11(15)9-10(12)2/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULVTBIKDWOOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249265 | |

| Record name | Ethyl 4-chloro-2-methyl-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-77-3 | |

| Record name | Ethyl 4-chloro-2-methyl-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-2-methyl-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate typically involves the esterification of 5-oxovaleric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-oxovaleric acid+ethanolH2SO4Ethyl 5-oxovalerate+H2O

Subsequently, the ethyl 5-oxovalerate undergoes a Friedel-Crafts acylation reaction with 4-chloro-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve stirring the mixture at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 5-(4-chloro-2-methylphenyl)-5-oxovaleric acid.

Reduction: Formation of 5-(4-chloro-2-methylphenyl)-5-hydroxyvalerate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 5-(4-chloro-2-methylphenyl)-5-oxovaleric acid, which can then interact with biological targets. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

相似化合物的比较

Structural Variations and Key Differences

The following table summarizes key structural analogs of Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate, highlighting substituent variations and their implications:

Physicochemical Properties

- Lipophilicity : The 4-chloro-2-methyl substitution in the baseline compound increases lipophilicity compared to analogs with polar groups (e.g., methoxy in ). This property impacts membrane permeability in biological systems.

Implications for Drug Design

- Substituent Optimization : Fluorine or methoxy groups (as in ) could improve metabolic stability and solubility, whereas chloro/methyl groups favor lipophilicity for CNS-targeting agents.

- Isomer-Specific Effects : The 3-chloro-4-methyl isomer may exhibit distinct binding affinities compared to the 4-chloro-2-methyl variant due to differences in electronic environments.

生物活性

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate is an organic compound with notable potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a chloro-substituted phenyl group and an ester functional group, suggests various biological activities that warrant detailed exploration.

- Molecular Formula : C14H17ClO3

- Molecular Weight : 268.74 g/mol

- Structure : The compound contains an ethyl ester linked to a 5-oxovalerate moiety, which is further substituted with a 4-chloro-2-methylphenyl group. This configuration is significant for its biological interactions.

The biological activity of this compound is primarily influenced by its functional groups:

- Ester Hydrolysis : The ester group can undergo hydrolysis to release the active 5-(4-chloro-2-methylphenyl)-5-oxovaleric acid, which may interact with various biological targets.

- Hydrophobic Interactions : The 4-chloro-2-methylphenyl group can engage in hydrophobic interactions with molecular targets, potentially influencing the compound's pharmacological effects.

Case Studies and Research Findings

- Toxicity Studies : Research has indicated that derivatives of this compound may interact with cellular pathways involved in inflammation and cancer proliferation, highlighting the need for further investigation into its pharmacological properties.

-

Comparative Analysis : A comparison of this compound with structurally similar compounds reveals variations in biological activity due to differences in substitution patterns. For example:

- Ethyl 5-(4-chlorophenyl)-5-oxovalerate lacks the methyl group, which may influence its reactivity.

- Ethyl 5-(4-methylphenyl)-5-oxovalerate contains a methyl group at the para position, potentially affecting its chemical behavior.

Applications in Scientific Research

This compound has several applications in scientific research:

- Intermediate in Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.

- Enzyme-Catalyzed Reactions : The compound can be utilized in studies involving metabolic pathways and enzyme interactions, providing insights into its biological mechanisms .

Summary of Biological Activity

The biological activity of this compound remains an active area of research. Its potential roles in anti-inflammatory pathways and cancer treatment are particularly noteworthy. Continued studies are essential to fully elucidate its pharmacological profile and therapeutic applications.

| Compound Name | Key Features |

|---|---|

| Ethyl 5-(4-chlorophenyl)-5-oxovalerate | Lacks methyl group; potential differences in reactivity and biological activity. |

| Ethyl 5-(4-methylphenyl)-5-oxovalerate | Contains methyl group at para position; may influence chemical behavior. |

| Ethyl 5-(4-chloro-3-methylphenyl)-5-hydroxyvalerate | A reduced form that may exhibit different chemical and biological properties compared to the original compound. |

化学反应分析

Oxidation Reactions

The ketone group and ester functionality make this compound susceptible to oxidation under specific conditions.

Key Findings :

- Strong oxidizing agents like KMnO₄ target the ketone group, converting it to a carboxylic acid .

- Enzymatic oxidation via BVMOs introduces an oxygen atom adjacent to the ketone, forming a lactone .

Reduction Reactions

The ketone and ester groups can be reduced to alcohols or alkanes.

Key Findings :

- LiAlH₄ achieves complete reduction of the ketone to a secondary alcohol, while NaBH₄ offers partial selectivity .

Substitution Reactions

The chloro and methyl groups on the aromatic ring undergo electrophilic substitution.

Key Findings :

- Nitration occurs preferentially at the para position relative to the methyl group .

- Sulfonation is slower due to steric hindrance from the chloro substituent .

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions.

Key Findings :

Cyclization Reactions

The ketone and ester groups facilitate cyclization to form heterocyclic compounds.

Key Findings :

- Cyclization via Friedel-Crafts acylation forms naphthalene derivatives .

- Thiopyrano-thiazole derivatives are synthesized via hetero-Diels–Alder reactions .

Comparative Reactivity

The presence of both chloro and methyl groups on the aromatic ring influences reaction pathways:

| Feature | Impact on Reactivity |

|---|---|

| Chloro Substituent | - Directs electrophilic substitution to the ortho/para positions. - Enhances oxidative stability. |

| Methyl Substituent | - Steric hindrance slows sulfonation. - Electron-donating effect activates the ring for nitration. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate, and how can reaction conditions be optimized?

- Methodology : A common approach involves Claisen condensation or Friedel-Crafts acylation to introduce the aromatic ketone moiety. For example, analogous esters (e.g., Ethyl 5-(1-chloroethyl)-2-furoate) are synthesized via controlled addition of aldehydes to chlorinated precursors under anhydrous conditions with catalysts like ZnCl₂ .

- Key parameters : Temperature control (−1°C to 5°C), stoichiometric ratios (e.g., 1:2 molar ratio of ester to aldehyde), and post-reaction purification via vacuum distillation (e.g., 117–121°C at 3 mmHg).

- Optimization table :

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | −5°C to 25°C | 0–5°C | 15% increase at 0°C |

| Catalyst (ZnCl₂) | 0.1–0.3 eq | 0.2 eq | 20% yield improvement |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies protons adjacent to the ketone (δ 2.5–3.0 ppm for valerate chain) and aromatic protons (δ 7.0–7.5 ppm for the 4-chloro-2-methylphenyl group).

- IR : Strong C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone).

- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ at m/z 284.08 (calculated for C₁₄H₁₇ClO₃).

Q. How does the reactivity of the 5-oxovalerate moiety influence downstream modifications?

- The ketone group enables nucleophilic additions (e.g., Grignard reactions), while the ester is susceptible to hydrolysis under acidic/basic conditions. For example, saponification yields the carboxylic acid derivative, useful for coupling reactions .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of byproducts during synthesis?

- Competing pathways include over-chlorination (due to excess HCl) or dimerization at elevated temperatures. Computational modeling (DFT) can map energy barriers for intermediates .

- Contradiction : Yields vary between 60–85% in literature due to inconsistent HCl flow rates during saturation .

Q. How can crystallography resolve polymorphism in this compound?

- SHELX refinement : Single-crystal X-ray diffraction (e.g., using SHELXL) confirms planar geometry of the aromatic ring and dihedral angles in the valerate chain. ORTEP-3 visualizes thermal ellipsoids for anisotropic displacement .

- Data conflict : Discrepancies in reported melting points (e.g., 85°C vs. 92°C) may stem from polymorphic forms or solvent retention .

Q. What analytical strategies address contradictory bioactivity data in literature?

- HPLC-PDA/MS : Quantifies purity (>98% required for reliable bioassays). Contradictions in antimicrobial studies may arise from impurities or solvent residues (e.g., DMSO masking activity) .

- Dose-response curves : EC₅₀ values should be validated across ≥3 independent replicates to mitigate batch variability.

Q. How does the chlorine substituent influence metabolic degradation pathways?

- In vitro studies : Cytochrome P450 enzymes mediate dechlorination, forming hydroxylated metabolites. LC-MS/MS tracks degradation products (e.g., m/z 250.05 for dechlorinated intermediate) .

- Environmental persistence : The 4-chloro group increases half-life in soil (t₁/₂ = 30–60 days) compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。